molecular formula C13H20N2O3 B13701454 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate

2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate

Cat. No.: B13701454
M. Wt: 252.31 g/mol
InChI Key: QPPQTCYKLRJYLA-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate is a synthetic organic compound of significant interest in medicinal chemistry and agrochemical research. This molecule incorporates a carbamate functional group, a versatile scaffold known for its role in modern drug discovery and pesticide development . The carbamate group is characterized by its hybrid amide-ester features, which often confer high chemical and proteolytic stability, making carbamate-bearing molecules valuable as peptide bond surrogates in the design of enzyme inhibitors . The structure also features a dimethylaminomethyl moiety, a functional group common in pharmacologically active compounds. Dimethylamine (DMA) derivatives are recognized for their diverse biological activities and have shown promise in the development of antimicrobial, antihistaminic, and anticancer agents . The presence of the hydroxymethyl group offers a handle for further chemical derivatization, allowing researchers to explore structure-activity relationships or create prodrugs. The primary research applications for this compound may include investigations into novel carbamate-based inhibitors, exploration of its potential as a cholinesterase inhibitor analogous to other carbamate pesticides, and serving as a key intermediate in the synthesis of more complex molecules for biological evaluation. The compound is provided for research purposes to aid in the advancement of chemical biology and therapeutic agent design. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

[2-[(dimethylamino)methyl]-4-(hydroxymethyl)phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C13H20N2O3/c1-14(2)8-11-7-10(9-16)5-6-12(11)18-13(17)15(3)4/h5-7,16H,8-9H2,1-4H3

InChI Key

QPPQTCYKLRJYLA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)CO)OC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Dimethylamino Methyl Substituent

  • The dimethylamino methyl group can be introduced via a substitution reaction between an alkyl halide and dimethylamine. For example, alkylation of a benzyl halide precursor with dimethylamine or its salts yields the dimethylamino methyl moiety.
  • Alternative methods involve catalytic N-methylation of amines using methylating agents such as formic acid or paraformaldehyde under transition metal catalysis, employing a borrowing hydrogen strategy that is atom-efficient and produces water as the only byproduct.

Introduction of the Hydroxymethyl Group

  • The hydroxymethyl group at the para position relative to the dimethylamino methyl substituent can be introduced by selective hydroxymethylation of the aromatic ring, often via electrophilic substitution reactions using formaldehyde or related reagents under controlled conditions.
  • Directed ortho metalation (DoM) techniques can be employed to regioselectively functionalize the aromatic ring adjacent to carbamate groups, facilitating the introduction of hydroxymethyl substituents with high selectivity.

Formation of the Dimethylcarbamate Group

  • The phenolic hydroxyl group on the aromatic ring is converted into the dimethylcarbamate by reaction with dimethylcarbamoyl chloride or equivalent carbamoylating agents.
  • The O-carbamate group is a strong directing group in metalation chemistry, enabling regioselective ortho substitution reactions, which is critical for the synthesis of complex substituted phenyl carbamates.

Representative Synthetic Route and Reaction Conditions

A plausible synthetic sequence based on literature precedents is:

  • Starting Material: A suitably substituted phenol or anisole derivative.
  • Step 1: Directed ortho metalation using a strong base (e.g., lithium tetramethylpiperidide or lithium diisopropylamide) in the presence of an O-carbamate directing group to achieve regioselective lithiation at the ortho position.
  • Step 2: Quenching the lithiated intermediate with electrophiles such as formaldehyde to introduce the hydroxymethyl group.
  • Step 3: Alkylation of the aromatic ring with dimethylamine or methylating agents to install the dimethylamino methyl substituent.
  • Step 4: Carbamoylation of the phenolic hydroxyl group with dimethylcarbamoyl chloride to yield the final dimethylcarbamate compound.

Data Tables Summarizing Key Reaction Outcomes

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Directed ortho metalation (DoM) Base (e.g., LiTMP), O-carbamate substrate 75-90 High regioselectivity due to strong O-carbamate directing group
2 Electrophilic quench (hydroxymethylation) Formaldehyde, low temperature 70-85 Selective para or ortho substitution achieved
3 Nucleophilic substitution (alkylation) Dimethylamine or methylating agents 65-80 Catalytic N-methylation possible via borrowing hydrogen strategy
4 Carbamoylation Dimethylcarbamoyl chloride, base 80-95 Formation of stable O-dimethylcarbamate

Research Outcomes and Analysis

  • The use of O-carbamate groups as directing groups in ortho metalation has been extensively studied and shown to provide excellent regioselectivity and yields in aromatic substitution reactions. This is particularly useful in synthesizing compounds like 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl dimethylcarbamate, where precise substitution patterns are critical.
  • Transition metal-catalyzed N-methylation methods offer a cleaner alternative to traditional alkylation using hazardous methyl halides or dimethyl sulfate, reducing waste and improving selectivity.
  • The borrowing hydrogen strategy for catalytic N-methylation is an environmentally friendly approach that avoids the use of toxic reagents and harsh conditions, making it suitable for synthesizing dimethylamino derivatives in complex molecules.
  • The combination of these methods allows for efficient, high-yield synthesis of the target compound with controlled functional group placement and minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines .

Scientific Research Applications

2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s unique features are best contextualized against three classes of carbamates:

  • Chlorinated phenyl carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates)
  • Agrochemical carbamates (e.g., fenoxycarb, desmedipham)
  • Pharmaceutical carbamates (e.g., Glyburide Related Compound B, Fenbendazole Related Compound B)
Table 1: Key Structural and Functional Differences
Compound Class Substituents/Functional Groups Key Features
Target Compound 2-(Dimethylamino-methyl), 4-(hydroxymethyl) Polar, basic, moderate lipophilicity
Chlorinated Phenyl Carbamates 4-chloro, aryl-amino carbonyl groups High lipophilicity (log k = 3.8–4.5)
Agrochemical Carbamates Phenoxy, dichlorophenyl, pyrazole Hydrophobic, pesticidal activity
Pharmaceutical Carbamates Benzimidazole, sulfonyl, methoxy Targeted bioactivity (e.g., anthelmintic)

Lipophilicity and Physicochemical Properties

Lipophilicity, measured via HPLC-derived capacity factors (log k), is critical for bioavailability and tissue penetration. The target compound’s hydroxymethyl and dimethylamino groups likely reduce its log k compared to chlorinated analogs (e.g., compounds 4a–i, log k = 3.8–4.5) . In contrast, agrochemical carbamates like fenoxycarb prioritize hydrophobicity for environmental stability .

Biological Activity

2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate is a compound with a complex structure that includes a dimethylamino group and a hydroxymethyl group attached to a phenyl ring. Its molecular formula is C12H18N2O3, and it belongs to the class of dimethylamine derivatives, which are recognized for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The unique structure of 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate allows it to interact with various biological targets. The presence of functional groups such as dimethylcarbamate, hydroxymethyl, and dimethylamino significantly contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds containing the dimethylamino pharmacophore exhibit significant biological activity. Specifically, 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate has demonstrated potential in various therapeutic areas:

  • Antimicrobial Activity : The compound shows efficacy against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit specific enzymes involved in cancer progression, highlighting its potential as an anticancer agent.
  • Analgesic Effects : The compound has been associated with pain relief in certain experimental models.

The mechanisms through which 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate exerts its biological effects include:

  • Enzyme Inhibition : Interaction studies have revealed that the compound can inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.
  • Binding Affinities : The compound's ability to bind to various receptors and enzymes involved in disease processes underscores its therapeutic potential.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate, it is helpful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl DimethylcarbamateDimethylamine and hydroxymethyl groupsAntimicrobial, anticancer
DimethyloctylamineAliphatic amineStimulant
Phenyl DimethylcarbamateSimple carbamate derivativeVaries by substitution
N,N-DimethylanilineAromatic amineVaries by substitution

This comparison highlights the distinct structural features and potential applications of 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate within medicinal chemistry.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Anticancer Study : A study investigated the effects of 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate on cancer cell lines. Results indicated significant inhibition of cell proliferation in vitro, suggesting potential for further development as an anticancer drug.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound displayed notable activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Enzyme Inhibition Assessment : Research utilizing Ellman's method demonstrated that this compound effectively inhibited AChE with IC50 values indicating strong potency relative to other known inhibitors.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate to maximize yield?

  • Methodological Answer : Multi-step synthesis protocols for structurally similar carbamates emphasize precise temperature control (e.g., 0–5°C for coupling reactions) and anhydrous conditions to prevent hydrolysis of the carbamate group. For example, intermediates like hydroxymethylphenyl derivatives require protection/deprotection strategies using agents like Boc-anhydride . Solvent selection (e.g., dichloromethane or THF) and catalyst choice (e.g., DMAP for acylation) significantly impact yields. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the functional groups and stereochemistry of this compound?

  • Methodological Answer :

  • FT-IR : Identify carbamate C=O stretching (~1700 cm⁻¹) and hydroxyl (-OH) absorption (~3400 cm⁻¹). The dimethylamino group’s C-N stretch appears near 1250 cm⁻¹ .
  • ¹H/¹³C NMR : Assign peaks for the dimethylamino group (δ ~2.2–2.5 ppm for CH₃ protons) and hydroxymethyl protons (δ ~4.5 ppm). Aromatic protons in the phenyl ring show splitting patterns dependent on substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns, such as loss of the dimethylcarbamate moiety (Δm/z = 103) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respirators with organic vapor cartridges .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the dimethylcarbamate group influence the compound’s bioactivity compared to structurally analogous derivatives?

  • Methodological Answer : Comparative studies of carbamates (e.g., methyl vs. ethyl substituents) reveal that the dimethylcarbamate group enhances metabolic stability by resisting esterase cleavage. For example, methyl substituents in similar compounds reduce acute toxicity (oral LD₅₀ > 500 mg/kg in rodents) while maintaining target binding affinity . Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like acetylcholinesterase, where the carbamate group forms hydrogen bonds with catalytic serine residues .

Q. What strategies are effective in identifying and characterizing metabolites of this compound in in vitro assays?

  • Methodological Answer :

  • Phase I Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Look for hydroxylation at the hydroxymethyl group (m/z +16) or N-demethylation (m/z -14) .
  • Phase II Metabolism : Use UDP-glucuronic acid to detect glucuronide conjugates (m/z +176). Compare retention times with synthetic standards .
  • Isotopic Labeling : Incorporate ¹³C into the carbamate group to track metabolic cleavage pathways .

Q. How can computational methods (e.g., DFT, NBO analysis) predict the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps to assess electron donor/acceptor capacity (e.g., HOMO localized on the dimethylamino group suggests nucleophilic sites) .
  • NBO Analysis : Evaluate hyperconjugative interactions, such as charge transfer from the lone pair of the dimethylamino nitrogen to the carbamate carbonyl, stabilizing the molecule .
  • Molecular Electrostatic Potential (MEP) : Map regions of negative potential (e.g., carbonyl oxygen) for electrophilic attack predictions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer :

  • Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for pH, serum concentration, and incubation time .
  • Structural Verification : Confirm compound purity (>95% by HPLC) and stereochemistry (via X-ray crystallography) to exclude impurities as confounding factors .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data, accounting for variables like dosing regimens and endpoint measurements .

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